4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S2/c33-26(20-5-9-22(10-6-20)39(35,36)31-15-1-2-16-31)29-24-13-14-28-19-25(24)30-27(34)21-7-11-23(12-8-21)40(37,38)32-17-3-4-18-32/h5-14,19H,1-4,15-18H2,(H,30,34)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVCOLMVVHKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The synthesis begins with the chlorosulfonation of substituted benzoic acids, a critical step for introducing the sulfonyl moiety. In a representative protocol, electron-deficient benzoic acids are treated with chlorosulfonic acid (1.2–1.5 equivalents) at 60–80°C for 4–6 hours to generate the corresponding sulfonyl chloride intermediates. For example, 4-chlorosulfonylbenzoic acid is obtained in 72–85% yield under these conditions. The reaction’s exothermic nature necessitates controlled addition and cooling to prevent decomposition.
Sulfonamide Formation
The sulfonyl chloride intermediate is subsequently reacted with pyrrolidine to form the pyrrolidine-1-sulfonyl group. This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (2.0–3.0 equivalents) as a base to scavenge HCl. The reaction achieves near-quantitative conversion within 2 hours, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid. Isolation involves aqueous workup with careful pH adjustment (pH 6–7) to precipitate the product.
Carboxamide Coupling
The benzoic acid derivative is then converted to the benzamide via carbodiimide-mediated coupling. Ethylcarbodiimide (EDC, 1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in DCM/DMF (3:1 v/v) facilitate amidation with 4-aminopyridin-3-amine at 25°C for 12–18 hours. This step produces the mono-functionalized intermediate N-{4-aminopyridin-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide in 55–68% yield after chromatographic purification.
Pyrrolidine-1-sulfonyl Group Introduction
Sulfonylation of Pyridinyl Amine
The second pyrrolidine-1-sulfonyl group is introduced via sulfonylation of the pyridinyl amine intermediate. Using 4-(pyrrolidine-1-sulfonyl)benzoyl chloride (1.2 equivalents) in anhydrous DCM, the reaction proceeds at −10°C to 0°C to minimize side reactions. Quenching with ice-cwater followed by extraction and silica gel chromatography yields the bis-sulfonylated product in 60–75% purity.
BOC Protection and Deprotection
Patent literature describes a BOC (tert-butoxycarbonyl) protection strategy to enhance reaction selectivity. The amine group on the pyridine ring is protected using di-tert-butyl dicarbonate (1.1 equivalents) in THF, followed by sulfonylation. Subsequent deprotection with trifluoroacetic acid (TFA) in DCM (1:4 v/v) regenerates the free amine for further functionalization.
Multi-step Convergent Synthesis Approaches
Sequential Amidation and Sulfonylation
A convergent route involves separate synthesis of the benzamide and pyridinyl sulfonamide fragments, followed by coupling. The pyridinyl fragment is prepared by reacting 4-nitro-3-aminopyridine with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group. The fragments are joined via EDC/HOBt-mediated amidation in DMF, achieving 65–70% yield.
One-pot Bis-functionalization
A telescoped approach enables simultaneous sulfonylation and amidation in a single pot. The chlorosulfonated benzoic acid is treated with excess pyrrolidine (4.0 equivalents) and EDC/DMAP, allowing sequential sulfonamide and carboxamide formation without intermediate isolation. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.
Catalytic Methods for Enhanced Efficiency
Copper-catalyzed Coupling
The pyridinyl linkage is constructed using copper(I)-catalyzed Ullmann-type coupling. A mixture of 4-iodopyridin-3-amine, 4-(pyrrolidine-1-sulfonyl)benzamide, CuI (10 mol%), and 1,10-phenanthroline in DMSO at 110°C for 24 hours achieves C–N bond formation in 50–60% yield. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 75%.
Asymmetric Synthesis Techniques
Enantioselective routes to pyrrolidine intermediates are employed for chiral variants. Starting from (R)-phenylglycinol, a sequence involving Grignard addition, reductive amination, and hydrogenolysis produces enantiopure pyrrolidine-1-sulfonyl derivatives with >95% ee.
Industrial-scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols favor DMF over DCM due to higher solubility of intermediates. Catalytic systems are optimized for turnover number (TON); for example, CuI/1,10-phenanthroline achieves TON >500 in coupling reactions.
Continuous Flow Reactors
Patent applications disclose the use of continuous flow reactors for sulfonylation and amidation steps, reducing reaction times from hours to minutes. A representative setup employs a microreactor at 100°C with a residence time of 5 minutes, achieving 85% conversion per pass.
Challenges and Optimization Strategies
Purification Difficulties
The high polarity of bis-sulfonylated intermediates complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) or crystallization from ethanol/water (7:3 v/v) improves purity to >98%.
Yield Improvement Methods
Statistical Design of Experiments (DoE) identifies optimal parameters:
| Factor | Optimal Value | Yield Improvement |
|---|---|---|
| Reaction Temperature | 25°C | +12% |
| EDC Equivalents | 1.8 | +9% |
| DMAP Concentration | 0.2 equivalents | +7% |
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar sulfonamide/benzamide derivatives:
Key Structural Differences
Bis-Sulfonamide vs. Mono-Sulfonamide: The target compound uniquely incorporates two pyrrolidine sulfonyl groups, whereas analogs like CAS 341965-12-6 and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide feature a single sulfonamide group. Bis-sulfonamides may exhibit stronger target binding due to increased hydrogen-bonding capacity .
Backbone Heterocycles: The pyridin-3-yl linker in the target contrasts with pyrazolopyrimidine () or anilinopyridine (). Pyridine-based linkers often improve metabolic stability compared to bulkier heterocycles .
Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl in CAS 341965-12-6) are absent in the target, suggesting differences in electronic properties and reactivity.
Hypothesized Physicochemical Properties
- Solubility: The dual pyrrolidine sulfonyl groups may enhance aqueous solubility compared to mono-sulfonamide analogs like CAS 341965-12-6, as pyrrolidine is less hydrophobic than chloro/trifluoromethyl substituents .
- Thermal Stability : The absence of thermally labile groups (e.g., iodo in ’s compound) suggests higher stability than halogenated analogs.
Biological Activity
The compound 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities.
Structural Characteristics
The compound features a pyrrolidine sulfonamide moiety, which is known for its diverse biological activities. The presence of a benzamide and pyridine ring enhances its interaction with various biological targets. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 398.49 g/mol |
| CAS Number | Not specified in available data |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Sulfonamide derivatives are known to act as inhibitors of enzymes like acetylcholinesterase (AChE) and urease, with studies demonstrating strong inhibitory activity against these enzymes .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Anticancer Activity
The anticancer potential of this compound is supported by evidence from related sulfonamide structures. Research has indicated that similar compounds possess significant cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy .
Pharmacological Mechanisms
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The sulfonamide group enhances binding to target enzymes and receptors.
- Molecular Docking Studies : Computational studies have demonstrated favorable interactions between the compound and target proteins, indicating potential therapeutic efficacy .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of pyrrolidine derivatives, the compound was tested against several bacterial strains. Results showed significant inhibition zones, particularly against Bacillus subtilis, highlighting its potential as an antibacterial agent.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of related compounds demonstrated that derivatives containing the pyrrolidine sulfonamide structure exhibited potent inhibition of AChE, which is crucial in treating conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
